3-Amino-5-methylisoxazole

Catalog No.
S594282
CAS No.
1072-67-9
M.F
C4H6N2O
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-methylisoxazole

CAS Number

1072-67-9

Product Name

3-Amino-5-methylisoxazole

IUPAC Name

5-methyl-1,2-oxazol-3-amine

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6)

InChI Key

FKPXGNGUVSHWQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N

Synonyms

5-Methyl-3-isoxazolamine; 5-Methyl-1,2-oxazol-3-amine; 5-Methyl-3-aminoisoxazole; 5-Methyl-3-isoxazolamine; 5-Methyl-3-isoxazolylamine; NSC 159134;

Canonical SMILES

CC1=CC(=NO1)N

Biodegradation Intermediate:

3-Amino-5-methylisoxazole has been identified as a major intermediate formed during the biodegradation of sulfamethoxazole, a commonly used antibiotic, by the Pseudomonas psychrophila strain HA-4. This finding suggests the potential role of this compound in the environmental breakdown of sulfamethoxazole by certain bacterial strains [].

Photocatalytic Degradation:

Studies have shown that 3-Amino-5-methylisoxazole is also an intermediate formed during the photocatalytic degradation of sulfamethoxazole using catalysts like titanium dioxide. This process utilizes light energy to break down the antibiotic molecule, potentially offering an alternative method for environmental remediation [].

Synthetic Applications:

Researchers have explored the use of 3-Amino-5-methylisoxazole as a building block in the synthesis of various compounds with potential applications. These include:

  • Naphtho[1,2-e][1,3]oxazines: These compounds exhibit potential mosquito larvicidal activity, making them potential candidates for mosquito control [].
  • Hydroxylamines of sulfadiazine and sulfamethoxazole: These derivatives of common antibiotics hold potential for further research and development [].

3-Amino-5-methylisoxazole is an organic compound characterized by its isoxazole ring structure, which contains both nitrogen and oxygen atoms. The molecular formula for this compound is C₄H₆N₂O, and its IUPAC name reflects its functional groups, specifically the amino group at the 3-position and a methyl group at the 5-position of the isoxazole ring. This compound has garnered attention in various fields of chemistry due to its unique properties and potential applications in medicinal chemistry and organic synthesis.

, particularly those involving nucleophilic substitutions and cyclization processes. It has been reported to engage effectively in heterocyclizations with pyruvic acid derivatives, where the amino group acts as a nucleophile. Notably, it has shown limited effectiveness in multicomponent condensation reactions involving aromatic aldehydes and pyruvic acids, indicating specificity in its reactivity patterns .

The biological activity of 3-amino-5-methylisoxazole has been linked to its role as an intermediate in the biodegradation of sulfamethoxazole by certain bacterial strains, such as Pseudomonas psychrophila. This suggests potential applications in environmental microbiology and bioremediation efforts . Additionally, compounds with similar structures have been explored for their pharmacological activities, although specific studies focusing on 3-amino-5-methylisoxazole's direct biological effects remain limited.

The synthesis of 3-amino-5-methylisoxazole can be achieved through a multi-step process. A notable method involves:

  • Formation of Acetyl Acetonitrile: Ethyl acetate reacts with acetonitrile in the presence of a metal alkali to produce acetyl acetonitrile.
  • Hydrazone Formation: The acetyl acetonitrile is then refluxed with p-toluenesulfonyl hydrazide to form a hydrazone.
  • Ring Closure: Finally, hydroxylamine is added under alkaline conditions to facilitate the ring closure reaction, yielding 3-amino-5-methylisoxazole .

This method utilizes readily available raw materials and avoids hazardous solvents, making it an efficient synthetic route.

3-Amino-5-methylisoxazole has potential applications in:

  • Pharmaceutical Development: Due to its structural similarity to other bioactive compounds, it may serve as a lead compound for drug design.
  • Organic Synthesis: Its unique reactivity allows it to be used as a building block in the synthesis of more complex heterocycles.
  • Environmental Science: As an intermediate in biodegradation processes, it may play a role in studies related to pollutant degradation.

Several compounds share structural similarities with 3-amino-5-methylisoxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Amino-1,2,4-triazoleContains triazole ringExhibits significant antimicrobial properties
5-Methylisoxazol-3-amineSimilar isoxazole structureUsed as an intermediate in various syntheses
4-Amino-5-methylisoxazoleContains an amino group at position 4Potential anti-inflammatory activity

These compounds differ primarily in their functional groups and positions on the heterocyclic ring, which influence their reactivity and biological activity. The unique positioning of the amino group at the 3-position of 3-amino-5-methylisoxazole sets it apart from these similar compounds, potentially affecting its chemical behavior and applications.

XLogP3

0.1

UNII

G54MJS11L9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-67-9

Wikipedia

5-methyl-3-isoxazolamine

General Manufacturing Information

3-Isoxazolamine, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types